molecular formula C11H11F3O3 B6325338 (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester CAS No. 1159678-02-0

(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester

Cat. No.: B6325338
CAS No.: 1159678-02-0
M. Wt: 248.20 g/mol
InChI Key: UUYVUBPWNNIQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester typically involves the esterification of (2-Trifluoromethoxy-phenyl)-acetic acid. One common method includes the reaction of (2-Trifluoromethoxy-phenyl)-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products:

    Oxidation: (2-Trifluoromethoxy-phenyl)-acetic acid.

    Reduction: (2-Trifluoromethoxy-phenyl)-ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a precursor for pharmaceutical agents with improved pharmacokinetic properties.

    Industry: It is used in the development of agrochemicals and materials with enhanced stability and performance.

Comparison with Similar Compounds

    (2-Trifluoromethoxy-phenyl)-acetic acid: The parent acid form of the ester.

    (2-Trifluoromethoxy-phenyl)-ethanol: The reduced form of the ester.

    (2-Trifluoromethoxy)-benzoic acid: A structurally related compound with a carboxylic acid group.

Uniqueness: (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester is unique due to its combination of the trifluoromethoxy group and the ester functionality. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[2-(trifluoromethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-2-16-10(15)7-8-5-3-4-6-9(8)17-11(12,13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYVUBPWNNIQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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